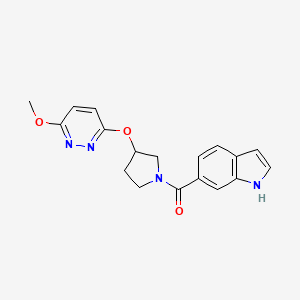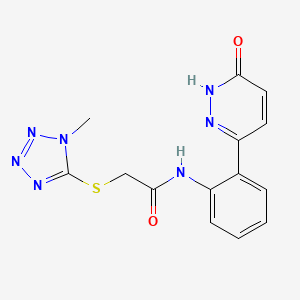![molecular formula C16H18N4O2 B2857087 N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097899-52-8](/img/structure/B2857087.png)
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine, also known as EBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EBA belongs to the class of azetidin-3-yl pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of pyrimidine derivatives, including N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine, have been extensively studied. These compounds have been analyzed using techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Such studies help in understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Applications
- Research has shown that pyrimidine derivatives exhibit significant biological activities, including antitumor, antifungal, and antibacterial properties. These compounds have been confirmed to have a role in combating breast cancer and microbial infections. The specific mechanisms and the extent of their effectiveness in these applications continue to be areas of active research (Titi et al., 2020).
Inhibitory Potency Against Protein Kinases
- Some pyrimidine derivatives have been found to inhibit specific protein kinases, which are crucial in various cellular processes. This inhibition is particularly relevant in the development of pharmacological agents for treating diseases like cancer. The exact nature and efficiency of these inhibitory actions are subjects of ongoing investigations (Loidreau et al., 2013).
Antifungal Effects
- The antifungal effects of certain pyrimidine derivatives have been studied, showing effectiveness against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).
Synthetic Methods
- The development of new synthetic methods for pyrimidine derivatives has been a significant area of research. These methods aim to enhance the efficiency and selectivity of the synthesis process, which is crucial for producing these compounds in a practical and scalable manner (Ding et al., 2005).
Biotransformation in Drug Development
- The biotransformation of pyrimidine derivatives has been studied, particularly in the context of drug development. Understanding how these compounds are metabolized in the body is essential for developing safe and effective pharmaceuticals (Lindgren et al., 2013).
Potential Antidepressant and Nootropic Agents
- Research has explored the potential of pyrimidine derivatives as antidepressant and nootropic agents. This suggests their possible application in treating mental health disorders and enhancing cognitive functions (Thomas et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is the Histamine H3 receptor (H3R) . H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound acts as a partial agonist at the H3R The compound’s binding mode indicates key interactions similar to those attained by histamine .
Biochemical Pathways
The activation of H3R by this compound can affect various biochemical pathways. These pathways are involved in the regulation of several physiological processes such as sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound combines nanomolar on-target activity with weak activity on cytochrome P450 enzymes and good metabolic stability . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The activation of H3R by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of the compound in a social recognition test in mice revealed an amnesic effect at a dose of 5 mg/kg intraperitoneally .
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-6-4-3-5-13(14)16(21)20-9-12(10-20)19-15-7-8-17-11-18-15/h3-8,11-12H,2,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLSHJKTHNJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)

![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B2857020.png)
![(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2857021.png)


![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
